n-Propyl acrylate

Description

BenchChem offers high-quality n-Propyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Propyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

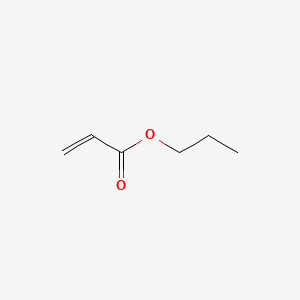

Structure

3D Structure

Properties

IUPAC Name |

propyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-5-8-6(7)4-2/h4H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXMTCDJUBJHQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24979-82-6 | |

| Record name | Propyl acrylate polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6061288 | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

122 °C, BP: 63 °C at 100 mm Hg | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

14.5 [mmHg] | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3504 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

925-60-0, 24979-82-6 | |

| Record name | Propyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, propyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024979826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Propyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32620 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.928 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T23G14902U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Propyl Acrylate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5443 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

n-propyl acrylate chemical structure and properties

An In-Depth Technical Guide to n-Propyl Acrylate: From Chemical Structure to Polymer Applications

Introduction

n-Propyl acrylate (n-PA) is the ester of acrylic acid and n-propanol. As a key functional monomer, it serves as a fundamental building block for a diverse range of polymers and copolymers. Its unique chemical structure, characterized by a reactive vinyl group and a propyl ester moiety, imparts a specific combination of flexibility, hydrophobicity, and reactivity to the polymers derived from it. This guide offers a comprehensive exploration of n-propyl acrylate, covering its core chemical and physical properties, synthesis methodologies, polymerization kinetics, and principal applications. It is intended for researchers, chemists, and material scientists engaged in polymer science and drug development who require a detailed understanding of this versatile monomer.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical entity is paramount for scientific research and regulatory compliance. n-Propyl acrylate is systematically named propyl prop-2-enoate according to IUPAC nomenclature.[1][2][3][4] Its molecular structure consists of a three-carbon propyl group linked via an ester bond to an acrylate functional group.

Key identifiers for n-propyl acrylate are summarized below:

| Identifier | Value | Source(s) |

| IUPAC Name | propyl prop-2-enoate | [1][2][3][4] |

| CAS Number | 925-60-0 | [1][2][3][5][6][7] |

| Molecular Formula | C₆H₁₀O₂ | [1][2][3][8][9] |

| Molecular Weight | 114.14 g/mol | [1][3][5][8] |

| SMILES | CCCOC(=O)C=C | [1][4][10] |

| InChIKey | PNXMTCDJUBJHQJ-UHFFFAOYSA-N | [1][4][5][6][7] |

The presence of the carbon-carbon double bond (vinyl group) is the center of reactivity, making n-propyl acrylate readily susceptible to polymerization. The propyl ester group, on the other hand, influences the physical properties of the resulting polymer, such as its glass transition temperature (Tg), solubility, and surface characteristics.

Physicochemical Properties

The bulk properties of n-propyl acrylate dictate its handling, processing, and performance in various applications. It is a colorless liquid with a characteristic mild, acrid odor.[3][11][12] The following table provides a summary of its key physicochemical properties.

| Property | Value | Test Conditions | Source(s) |

| Density | 0.894 - 0.92 g/cm³ | 25 °C | [1][4][11][13] |

| Boiling Point | 121-122 °C | 1 atm | [3][4] |

| 43-44 °C | 40 mmHg | [1][13] | |

| Melting Point | -75.2 °C | [4] | |

| Flash Point | 24 °C (75 °F) | Closed Cup | [1][13] |

| Vapor Pressure | 14.5 mmHg | [3] | |

| Refractive Index | 1.4123 | [1][13] | |

| Water Solubility | Immiscible | [1][8][13] | |

| log Kow | 1.71 (est.) | [8] |

Field Insights: The low flash point of 24°C classifies n-propyl acrylate as a flammable liquid, necessitating stringent safety protocols for its storage and handling, including the use of explosion-proof equipment and avoidance of ignition sources.[1][14] Its immiscibility in water is a critical property leveraged in emulsion polymerization techniques, where monomer droplets are dispersed in an aqueous phase.[1][8][13] The octanol-water partition coefficient (log Kow) of 1.71 suggests a moderate degree of hydrophobicity, which influences the water resistance of coatings and adhesives formulated with its polymers.[8]

Synthesis and Manufacturing

The primary industrial route for producing n-propyl acrylate is through the direct esterification of acrylic acid with n-propanol.[3][8] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), to achieve commercially viable reaction rates.[15]

Sources

- 1. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. pschemicals.com [pschemicals.com]

- 3. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem-casts.com [chem-casts.com]

- 5. n-Propyl acrylate [webbook.nist.gov]

- 6. n-Propyl acrylate [webbook.nist.gov]

- 7. n-Propyl acrylate [webbook.nist.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. scbt.com [scbt.com]

- 10. PubChemLite - N-propyl acrylate (C6H10O2) [pubchemlite.lcsb.uni.lu]

- 11. m.indiamart.com [m.indiamart.com]

- 12. Acrylic acid - Wikipedia [en.wikipedia.org]

- 13. N-PROPYL ACRYLATE | 925-60-0 [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. N-PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Utility and Chemistry of n-Propyl Acrylate

An In-depth Technical Guide to the Synthesis and Purification of n-Propyl Acrylate Monomer

n-Propyl acrylate (C₆H₁₀O₂) is an acrylic acid ester monomer that serves as a vital building block in the synthesis of a wide array of polymers.[1][2] Its distinct chemical structure, featuring a reactive vinyl group and a propyl ester moiety, imparts specific properties to the resulting polymers, such as flexibility, adhesion, and hydrophobicity. These characteristics make it an indispensable component in the formulation of coatings, adhesives, textiles, leather finishes, and paper coatings.[1][3][4]

The synthesis of high-purity n-propyl acrylate is a task that demands precision and a thorough understanding of the underlying chemical principles. The monomer's inherent propensity for spontaneous, exothermic polymerization presents a significant challenge during both synthesis and purification.[5] This guide, intended for researchers and chemical development professionals, provides a comprehensive overview of the core methodologies for synthesizing and purifying n-propyl acrylate, emphasizing the causality behind experimental choices and the establishment of self-validating protocols to ensure safety and final product integrity.

Physicochemical Properties of n-Propyl Acrylate

A clear understanding of the monomer's physical and chemical properties is fundamental for designing synthesis and purification strategies. Key data is summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₂ | [6][7] |

| Molecular Weight | 114.14 g/mol | [6][8] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | 122 °C (at 760 mmHg) | [6] |

| Density | ~0.92 g/cm³ | [3] |

| Vapor Pressure | 14.5 mmHg | [6] |

| Solubility in Water | Immiscible / Low solubility | [1][3] |

| CAS Number | 925-60-0 | [7][8] |

Core Synthesis Methodologies

The industrial and laboratory-scale synthesis of n-propyl acrylate is primarily achieved through two principal esterification routes.[4][6]

Direct Esterification of Acrylic Acid

Direct esterification, a classic Fischer-Speier esterification, is the most common method. It involves the reaction of acrylic acid with n-propanol in the presence of a strong acid catalyst.

Mechanism and Rationale: The reaction is an equilibrium-limited process.[9] An acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is essential to accelerate the reaction.[8][10] The catalyst protonates the carbonyl oxygen of the acrylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of n-propanol. Water is formed as a byproduct, and its continuous removal is critical to drive the equilibrium towards the formation of the n-propyl acrylate product, in accordance with Le Châtelier's principle.

Step 1: Synthesis (Direct Esterification)

-

Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark apparatus, and a reflux condenser.

-

Charging Reactants: To the flask, add n-propanol (e.g., 3.0 mmol), acrylic acid (e.g., 1.0 mmol), p-toluenesulfonic acid (p-TSA) as the catalyst (e.g., 0.1 equiv.), and a suitable amount of MEHQ inhibitor (e.g., 100-200 ppm). [8]3. Reaction: Heat the mixture to a gentle reflux (the exact temperature will depend on the solvent, if any, but is often in the 60-110 °C range). [8]Water will begin to collect in the Dean-Stark trap as it is formed.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Gas Chromatography (GC) or Thin-Layer Chromatography (TLC) until the consumption of acrylic acid plateaus.

-

Cooldown: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

Step 2: Work-up and Purification

-

Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Wash the organic mixture with a 10% sodium hydroxide or sodium bicarbonate solution to neutralize the p-TSA catalyst and remove any unreacted acrylic acid. [8]Caution: This can be exothermic and may cause gas evolution.

-

Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and salts. [8]3. Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). [8]4. Filtration: Filter the mixture to remove the drying agent. The resulting liquid is the crude n-propyl acrylate.

-

Distillation: This is the most critical purification step. Add a fresh portion of a high-temperature inhibitor (like PTZ) to the crude product. Perform a fractional distillation under reduced pressure (vacuum). The use of a vacuum lowers the boiling point of the monomer, significantly reducing the risk of thermally induced polymerization.

-

Collection: Collect the fraction that distills at the correct temperature and pressure for n-propyl acrylate (e.g., ~44 °C at 40 mmHg).

Quality Control and Analytical Verification

The purity and identity of the final product must be rigorously confirmed.

-

Gas Chromatography (GC): The primary method for determining the purity of the monomer. A pure sample will show a single major peak. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation of the n-propyl acrylate molecule by showing the characteristic chemical shifts and coupling patterns for the vinyl and propyl groups. [8]* Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the C=O stretch of the ester (around 1720-1740 cm⁻¹) and the C=C stretch of the vinyl group.

Safety, Handling, and Storage

n-Propyl acrylate is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. [12][13]It causes skin and serious eye irritation and may cause respiratory irritation. [3][7][13]* Handling: Work in a well-ventilated fume hood. [4][12]Wear appropriate personal protective equipment (PPE), including chemical safety goggles, nitrile gloves, and a lab coat. [12]Keep away from heat, sparks, and open flames. [7]* Storage: Store the purified, inhibited monomer in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. For long-term storage, refrigeration is recommended to further minimize polymerization risk.

Conclusion

The successful synthesis of n-propyl acrylate hinges on a dual focus: efficiently driving the esterification equilibrium towards product formation while simultaneously mitigating the ever-present risk of uncontrolled polymerization. This is achieved through the strategic removal of the water byproduct and the judicious use of polymerization inhibitors like MEHQ throughout the reaction and purification process. Final purification via vacuum distillation is essential for obtaining a high-purity monomer suitable for research and development applications. Adherence to rigorous safety protocols is paramount when handling this reactive and flammable compound.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Ensuring Safety and Efficiency: The Role of Polymerization Inhibitors in Acrylic Monomer Production.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13550, n-Propyl acrylate. [Online] Available at: [Link]

-

ACS Publications. Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. Industrial & Engineering Chemistry Research. [Online] Available at: [Link]

- Google Patents. US5034156A - Method for inhibiting the polymerization of acrylic acid.

-

National Center for Biotechnology Information. Inhibition of Free Radical Polymerization: A Review. Polymers (Basel). [Online] Available at: [Link]

-

Mol-Instincts. N-PROPYL ACRYLATE | 925-60-0. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16638, n-Propyl methacrylate. [Online] Available at: [Link]

-

ResearchGate. Esterification of methacrylic acid with n-propanol and n-butanol. [Online] Available at: [Link]

- Google Patents. KR20150123882A - Process for producing 2-propylheptyl acrylate by transesterification.

- Google Patents. CN101088990A - Transesterification process for production of (meth)acrylate ester monomers.

-

American Chemical Society. Preparation and Properties of the n-Alkyl Acrylates. [Online] Available at: [Link]

- Google Patents. US3458561A - Esterification of acrylic acid.

- Google Patents. US20070287841A1 - Transesterification process for production of (meth)acrylate ester monomers.

-

ResearchGate. (PDF) Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol. [Online] Available at: [Link]

-

National Center for Biotechnology Information. Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. Macromolecules. [Online] Available at: [Link]

-

ResearchGate. Studies in trans-esterification. I. Synthesis of n-alkyl methacrylates. [Online] Available at: [Link]

- Google Patents. US9162964B2 - Acrylate production process.

-

ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. [Online] Available at: [Link]

-

ProQuest. THE CHARACTERIZATION OF SOME METHACRYLATE AND ACRYLATE HOMOPOLYMERS, COPOLYMERS AND FIBERS VIA DIRECT PYROLYSIS MASS SPECTROSCOPY. [Online] Available at: [Link]

-

ResearchGate. Synthesis of poly (n-butyl acrylate) with tempo by nitroxide mediated polymerization method. [Online] Available at: [Link]

- Google Patents. PROCESS FOR THE SYNTHESIS OF ESTERS OF ACRYLIC ACID.

-

MDPI. Heterogeneous Brønsted Catalysis in the Solvent-Free and Multigram-Scale Synthesis of Polyalcohol Acrylates: The Case Study of Trimethylolpropane Triacrylate. [Online] Available at: [Link]

-

National Institute of Standards and Technology. n-Propyl acrylate. [Online] Available at: [Link]

-

Scientific Polymer Products, Inc. n-Propyl acrylate. [Online] Available at: [Link]

-

National Institute of Standards and Technology. n-Propyl acrylate - Gas Chromatography. [Online] Available at: [Link]

- Google Patents. US20030069440A1 - Preparation of acrylic polyols.

-

E3S Web of Conferences. Determination of 12 acrylate compounds in plastic food contact materials via high performance liquid chromatography. [Online] Available at: [Link]

- Google Patents. US6180820B1 - Process for the production and purification of N-butyl acrylate.

Sources

- 1. N-PROPYL ACRYLATE | 925-60-0 [chemicalbook.com]

- 2. jamorin.com [jamorin.com]

- 3. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. N-PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]

- 11. n-Propyl acrylate [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Spectroscopic Characterization of n-Propyl Acrylate

This technical guide provides an in-depth analysis of the spectroscopic data for n-propyl acrylate (C₆H₁₀O₂), a versatile monomer extensively used in the synthesis of polymers for coatings, adhesives, and textiles. A thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural elucidation in research and industrial settings. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights.

Molecular Structure and Spectroscopic Overview

n-Propyl acrylate is the propyl ester of acrylic acid. Its structure comprises a propyl group attached to an acrylate moiety, which contains a carbon-carbon double bond conjugated with a carbonyl group. This specific arrangement of functional groups gives rise to a unique and predictable set of signals in various spectroscopic analyses. This guide will dissect these spectral features to provide a comprehensive understanding of the molecule's structure-property relationships.

Caption: Molecular structure of n-propyl acrylate with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For n-propyl acrylate, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: Acquiring NMR Spectra

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of n-propyl acrylate into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for non-polar to moderately polar organic molecules.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and wipe the exterior clean before inserting it into the spectrometer's spinner turbine.

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 scans are typically sufficient for a concentrated sample.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to obtain singlets for each carbon.

-

Number of Scans: 128-1024 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay (D1): 2-5 seconds.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of n-propyl acrylate is characterized by distinct signals corresponding to the vinylic protons of the acrylate group and the aliphatic protons of the n-propyl chain.

Table 1: ¹H NMR Data for n-Propyl Acrylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 6.40 | dd | 1H | H⁷ᵃ (trans to C=O) |

| 6.12 | dd | 1H | H⁸ (geminal to H⁷) |

| 5.82 | dd | 1H | H⁷ᵇ (cis to C=O) |

| 4.10 | t | 2H | H⁵ |

| 1.68 | sextet | 2H | H³ |

| 0.95 | t | 3H | H¹ |

Interpretation:

-

Vinylic Protons (H⁷ᵃ, H⁷ᵇ, H⁸): The three protons on the carbon-carbon double bond appear in the downfield region (5.8-6.4 ppm) due to the deshielding effect of the double bond and the adjacent carbonyl group. They exhibit complex splitting patterns (doublet of doublets, dd) due to geminal and cis/trans couplings.

-

Methylene Protons adjacent to Oxygen (H⁵): The two protons on the carbon adjacent to the ester oxygen (C⁵) are deshielded by the electronegative oxygen atom, resulting in a triplet at approximately 4.10 ppm. The triplet arises from coupling to the adjacent methylene protons (H³).

-

Methylene Protons (H³): These protons are in a standard aliphatic environment and appear as a sextet around 1.68 ppm due to coupling with the adjacent methyl (H¹) and methylene (H⁵) protons.

-

Methyl Protons (H¹): The terminal methyl group protons are the most shielded, appearing as a triplet at approximately 0.95 ppm due to coupling with the neighboring methylene protons (H³).

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of n-propyl acrylate displays six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: ¹³C NMR Data for n-Propyl Acrylate (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.2 | C⁶ (C=O) |

| 130.5 | C⁸ (=CH₂) |

| 128.6 | C⁷ (=CH) |

| 66.2 | C⁵ (-O-CH₂-) |

| 22.1 | C³ (-CH₂-) |

| 10.5 | C¹ (-CH₃) |

Interpretation:

-

Carbonyl Carbon (C⁶): The carbonyl carbon of the ester group is the most deshielded, appearing at a characteristic chemical shift of around 166.2 ppm.

-

Vinylic Carbons (C⁷, C⁸): The two carbons of the double bond resonate in the 128-131 ppm region. C⁸ is slightly more downfield than C⁷.

-

Alkoxy Carbon (C⁵): The carbon atom bonded to the ester oxygen is deshielded and appears at approximately 66.2 ppm.

-

Aliphatic Carbons (C¹, C³): The remaining two carbons of the n-propyl chain appear in the upfield region, with the terminal methyl carbon (C¹) being the most shielded at around 10.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of n-propyl acrylate is dominated by strong absorptions corresponding to the C=O and C=C bonds.

Experimental Protocol: Acquiring an IR Spectrum

Neat Liquid Film Method:

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

-

Place one to two drops of n-propyl acrylate onto the surface of one salt plate.

-

Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

-

Mount the sandwiched plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

Table 3: Key IR Absorption Bands for n-Propyl Acrylate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1635 | Medium | C=C stretch (alkene) |

| ~1410 | Medium | =C-H in-plane bend |

| ~1180 | Strong | C-O stretch (ester) |

| ~985 | Strong | =C-H out-of-plane bend |

Interpretation:

-

C=O Stretch: A very strong and sharp absorption band around 1725 cm⁻¹ is the most prominent feature of the spectrum and is characteristic of the carbonyl stretching vibration of a saturated ester.

-

C=C Stretch: The carbon-carbon double bond stretch appears as a medium intensity band around 1635 cm⁻¹. Its conjugation with the carbonyl group slightly lowers its frequency compared to an isolated double bond.

-

C-H Stretches: The absorptions around 2965 cm⁻¹ are due to the stretching vibrations of the sp³ hybridized C-H bonds of the n-propyl group.

-

C-O Stretch: A strong band around 1180 cm⁻¹ is attributed to the stretching vibration of the C-O single bond of the ester functionality.

-

=C-H Bends: The out-of-plane bending vibrations of the vinylic C-H bonds give rise to strong absorptions in the fingerprint region, notably around 985 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) Mass Spectrometry:

-

A small amount of the volatile liquid n-propyl acrylate is introduced into the mass spectrometer's ion source, typically via a direct insertion probe or a gas chromatograph inlet.

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to lose an electron, forming a molecular ion (M⁺•), and also induces fragmentation.

-

The resulting positively charged ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating the mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The mass spectrum of n-propyl acrylate shows a molecular ion peak and several characteristic fragment ions.

Table 4: Major Fragments in the EI Mass Spectrum of n-Propyl Acrylate

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [M]⁺• (Molecular Ion) |

| 85 | Moderate | [M - C₂H₅]⁺ |

| 73 | High | [M - C₃H₅O]⁺ |

| 55 | Very High (Base Peak) | [C₃H₃O]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 27 | High | [C₂H₃]⁺ |

Interpretation and Fragmentation Pathways:

The molecular ion peak at m/z 114 confirms the molecular weight of n-propyl acrylate (114.14 g/mol ).[1] The fragmentation pattern is consistent with the structure of an acrylate ester.

Caption: Primary fragmentation pathways for n-propyl acrylate in EI-MS.

-

Loss of an Ethyl Radical (m/z 85): Cleavage of the ethyl group from the propyl chain results in the formation of a fragment at m/z 85.

-

Loss of a Propoxy Radical (m/z 73): Cleavage of the C-O bond can lead to the loss of a propoxy radical, although less common. A more likely route to an ion at m/z 73 is the loss of an allyl radical from the molecular ion.

-

Acryloyl Cation (m/z 55): The base peak at m/z 55 is characteristic of acrylate esters and corresponds to the stable acryloyl cation ([CH₂=CH-C≡O]⁺). This is a very favorable fragmentation pathway.

-

Propyl Cation (m/z 43): Cleavage of the ester bond can also generate the propyl cation.

-

Vinyl Cation (m/z 27): Further fragmentation of the acryloyl cation by loss of carbon monoxide can produce the vinyl cation at m/z 27.

-

McLafferty Rearrangement: A characteristic rearrangement for esters with a γ-hydrogen is the McLafferty rearrangement, which would lead to the elimination of propene and the formation of a radical cation of acrylic acid at m/z 72. While not always a major peak, its presence can be a key indicator.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of n-propyl acrylate. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups (ester and alkene), and the mass spectrum confirms the molecular weight and provides characteristic fragmentation patterns. This detailed spectroscopic guide serves as a valuable resource for researchers, scientists, and professionals in drug development for the confident identification and quality assessment of n-propyl acrylate.

References

-

National Institute of Standards and Technology (NIST). (n.d.). n-Propyl acrylate. In NIST Chemistry WebBook. Retrieved from [Link]1]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). n-Propyl acrylate. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

PubChem. (n.d.). n-Propyl acrylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Poly(n-propyl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of poly(n-propyl acrylate), a versatile polymer with significant applications in various scientific and industrial fields, including drug development. This document moves beyond a simple listing of data points to offer a deeper understanding of the causality behind these properties and the experimental methodologies used to determine them.

Introduction to Poly(n-propyl acrylate)

Poly(n-propyl acrylate), often abbreviated as PnPA, is an acrylic polymer with the chemical formula (C6H10O2)n. It belongs to the family of polyacrylates, which are known for their transparency, flexibility, and adhesive properties. The "n-propyl" ester group in the repeating monomer unit significantly influences its physical characteristics, differentiating it from other polyacrylates like poly(methyl acrylate) and poly(butyl acrylate). Understanding these properties is crucial for its application in fields such as coatings, adhesives, and as a component in drug delivery systems where polymer characteristics can dictate release kinetics and biocompatibility.

The fundamental building block of PnPA is the n-propyl acrylate monomer. This monomer is typically synthesized via the esterification of acrylic acid with n-propanol.[1] The subsequent polymerization of this monomer, most commonly through free-radical polymerization, yields the long-chain polymer.[2][3]

dot ```dot graph "Chemical Structure of Poly(n-propyl acrylate)" { layout=neato; node [shape=plaintext]; edge [style=bold];

}

Caption: Experimental workflow for determining the glass transition temperature using DSC.

Experimental Protocol: Determination of Tg by DSC

-

Sample Preparation: Accurately weigh 5-10 mg of the poly(n-propyl acrylate) sample into a standard aluminum DSC pan.

-

Encapsulation: Seal the pan by crimping it with a lid.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a low temperature, for example, -100°C.

-

Ramp the temperature up to a point well above the expected Tg, for instance, 50°C, at a controlled heating rate (e.g., 10°C/min). This first heating scan is used to erase the thermal history of the sample.

-

Cool the sample back down to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Perform a second heating scan under the same conditions as the first. The Tg is determined from this second scan to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature is determined as the midpoint of the step change in the heat flow curve of the second heating scan.

Molar Mass and Molar Mass Distribution

The molar mass (or molecular weight) and its distribution are fundamental characteristics of a polymer that significantly influence its mechanical and solution properties. These are typically characterized by the number-average molar mass (Mn), the weight-average molar mass (Mw), and the polydispersity index (PDI = Mw/Mn).

Experimental Determination: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molar mass distribution of polymers. This method separates polymer molecules based on their hydrodynamic volume in solution.

dot

Caption: Workflow for molar mass determination using Gel Permeation Chromatography.

Experimental Protocol: Molar Mass Determination by GPC

-

Solvent Selection: Choose a suitable solvent in which poly(n-propyl acrylate) is readily soluble, such as tetrahydrofuran (THF).

-

Sample Preparation: Prepare a dilute solution of the polymer in the chosen solvent (e.g., 1-2 mg/mL). Ensure the polymer is fully dissolved.

-

Standard Preparation: Prepare a series of solutions of narrow molar mass distribution polymer standards (e.g., polystyrene) with known molar masses.

-

Instrumentation:

-

Equilibrate the GPC system, which consists of a pump, injector, a set of GPC columns, and a detector (typically a refractive index detector), with the mobile phase (solvent).

-

Inject the standard solutions to generate a calibration curve of elution volume versus log(molar mass).

-

-

Sample Analysis: Inject the poly(n-propyl acrylate) solution into the GPC system.

-

Data Analysis: Using the calibration curve, determine the molar mass distribution (Mn, Mw, and PDI) of the poly(n-propyl acrylate) sample from its chromatogram.

Density and Refractive Index

Density and refractive index are important physical constants that are useful for material identification and quality control.

| Property | Estimated Value | Reference Polymer | Source |

| Density | ~1.08 g/cm³ (at 20°C) | Poly(n-propyl methacrylate) | [4] |

| Refractive Index (nD25) | ~1.484 | Poly(n-propyl methacrylate) | [4][5] |

It is important to note that these are estimated values based on a closely related polymer. The actual experimental values for poly(n-propyl acrylate) may vary depending on factors such as molecular weight and temperature. The refractive index of the n-propyl acrylate monomer is reported to be approximately 1.4123. [6]

Experimental Determination of Density and Refractive Index

Density: The density of a polymer can be determined using a pycnometer or by the displacement method (Archimedes' principle).

Refractive Index: For a polymer film, the refractive index can be measured using an Abbe refractometer. This involves placing a sample of the polymer film on the prism of the refractometer and measuring the angle at which light is refracted.

Solubility

Poly(n-propyl acrylate) is generally soluble in a range of organic solvents, which is a key property for its use in coatings, adhesives, and solution-based processing. Its solubility is attributed to the relatively non-polar nature of the polymer backbone and the ester side groups.

Soluble in:

-

Aromatic hydrocarbons (e.g., toluene, xylene)

-

Chlorinated hydrocarbons (e.g., dichloromethane, chloroform)

-

Ketones (e.g., acetone, methyl ethyl ketone)

-

Esters (e.g., ethyl acetate)

-

Tetrahydrofuran (THF)

Insoluble in:

-

Water

-

Alkanes (e.g., hexane)

The choice of solvent is critical for various applications, influencing solution viscosity, drying time, and film formation properties.

Mechanical Properties

The mechanical properties of poly(n-propyl acrylate) are characteristic of a soft and flexible material at room temperature, consistent with its low glass transition temperature. These properties are crucial for applications requiring flexibility and adhesion. Key mechanical properties include tensile strength, Young's modulus (modulus of elasticity), and elongation at break.

While specific data for poly(n-propyl acrylate) is not readily available in the literature, general trends for polyacrylates suggest that it would exhibit low tensile strength and modulus with high elongation at break, indicative of a ductile material. [7][8]

Experimental Determination: Tensile Testing

The mechanical properties of polymer films are typically determined by tensile testing, following standardized procedures such as ASTM D882. [9]This test involves stretching a film sample at a constant rate until it breaks.

dot

Caption: Workflow for determining the mechanical properties of a polymer film via tensile testing.

Experimental Protocol: Tensile Testing of Polymer Films (ASTM D882)

-

Film Preparation: Prepare a uniform, defect-free film of poly(n-propyl acrylate), for example, by solution casting and solvent evaporation.

-

Specimen Cutting: Cut the film into dumbbell-shaped specimens with precise dimensions as specified in the ASTM D882 standard.

-

Testing Machine Setup:

-

Mount the specimen in the grips of a universal testing machine.

-

Set the appropriate gauge length and crosshead speed.

-

-

Test Execution:

-

Apply a tensile load to the specimen at a constant rate of extension until it fractures.

-

Record the load and elongation data throughout the test.

-

-

Data Analysis:

-

From the resulting stress-strain curve, calculate the tensile strength (the maximum stress the material can withstand), Young's modulus (the slope of the initial linear portion of the curve, representing stiffness), and the elongation at break (the percentage increase in length at fracture).

-

Synthesis of n-Propyl Acrylate Monomer and Polymerization

A common laboratory-scale synthesis of n-propyl acrylate involves the Fischer esterification of acrylic acid with n-propanol, typically using an acid catalyst such as p-toluenesulfonic acid. [10] The polymerization of n-propyl acrylate can be carried out using various free-radical polymerization techniques, including solution, bulk, and emulsion polymerization. [11]Solution polymerization is often favored in a laboratory setting for better temperature control and to obtain a polymer solution that can be directly used for applications like film casting.

Experimental Protocol: Solution Polymerization of n-Propyl Acrylate

-

Reactant Preparation:

-

Purify n-propyl acrylate monomer by passing it through a column of basic alumina to remove the inhibitor.

-

Choose a suitable solvent (e.g., toluene or ethyl acetate) and a free-radical initiator (e.g., azobisisobutyronitrile - AIBN).

-

-

Reaction Setup:

-

In a reaction flask equipped with a condenser, nitrogen inlet, and magnetic stirrer, dissolve the n-propyl acrylate monomer and AIBN in the solvent.

-

Deoxygenate the solution by bubbling nitrogen through it for at least 30 minutes, as oxygen can inhibit free-radical polymerization.

-

-

Polymerization:

-

Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80°C for AIBN) under a nitrogen atmosphere.

-

Maintain the temperature and stirring for a specified period (e.g., several hours) to achieve the desired monomer conversion.

-

-

Polymer Isolation:

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by pouring the solution into a non-solvent, such as methanol or hexane.

-

Collect the precipitated poly(n-propyl acrylate) by filtration.

-

-

Purification and Drying:

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.

-

Conclusion

The physical properties of poly(n-propyl acrylate), particularly its low glass transition temperature, good solubility in organic solvents, and expected flexibility, make it a valuable polymer for a variety of applications. This guide has provided an in-depth look at these properties, the scientific principles that govern them, and the experimental techniques used for their characterization. For researchers and professionals in drug development and other fields, a thorough understanding of these fundamental characteristics is essential for the successful design and implementation of new materials and technologies.

References

Sources

- 1. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]

- 4. Poly(n-propyl methacrylate) – scipoly.com [scipoly.com]

- 5. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]

- 6. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. pslc.ws [pslc.ws]

- 8. researchgate.net [researchgate.net]

- 9. Tensile Property Testing of Plastics [matweb.com]

- 10. N-PROPYL ACRYLATE synthesis - chemicalbook [chemicalbook.com]

- 11. DIY Technical | Explore Safety Insights — Methacrylate Producers Association, Inc. [mpausa.org]

mechanism of free radical polymerization of n-propyl acrylate

An In-Depth Technical Guide to the Free Radical Polymerization of n-Propyl Acrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the free radical polymerization of n-propyl acrylate, a cornerstone reaction in the synthesis of a wide array of polymeric materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple procedural outlines to dissect the core mechanistic principles, kinetic influences, and practical experimental considerations. We will delve into the causality behind experimental choices, ensuring a robust understanding of how to control and tailor the polymerization process to achieve desired macromolecular architectures and material properties.

Introduction: The Significance of Poly(n-propyl acrylate)

N-propyl acrylate (nPA) is an acrylic ester monomer that serves as a vital building block for polyacrylate-based materials. The polymer, poly(n-propyl acrylate) or PnPA, is valued for its characteristic properties, including a low glass transition temperature, which imparts flexibility and adhesive qualities. These attributes make it a critical component in the formulation of adhesives, coatings, textiles, and leather finishes.[1] The synthesis of PnPA is most commonly achieved through free radical polymerization, a versatile and industrially scalable chain-growth polymerization method.[2] Understanding the intricate mechanism of this process is paramount for controlling the polymer's molecular weight, polydispersity, and microstructure, which in turn dictate its final application performance.

Table 1: Physicochemical Properties of n-Propyl Acrylate Monomer

| Property | Value | Source |

| Chemical Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| Boiling Point | 122 °C | [3] |

| Appearance | Colorless liquid | [3] |

| Solubility | Immiscible with water | [1] |

The Core Mechanism: A Step-by-Step Analysis

Free radical polymerization is a chain reaction characterized by three fundamental stages: initiation, propagation, and termination.[4] Additionally, chain transfer reactions play a crucial role in modulating the polymer chain length.[2]

Initiation: The Genesis of Reactive Species

The initiation stage involves the generation of highly reactive free radicals from a non-radical species.[2] These radicals are essential to begin the polymerization process by reacting with the first monomer molecule.[4] The choice of initiation method is a critical experimental parameter that depends on the desired reaction temperature and conditions.

-

Thermal Initiation: This is the most common method, utilizing initiators that decompose upon heating to form two radicals. Azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides are standard thermal initiators.[2]

-

Photo-initiation: UV radiation can be used to cleave photo-initiators into radicals, allowing for polymerization at ambient temperatures. This method is extensively used in radiation curing of coatings.[5][6]

-

High-Temperature Self-Initiation: Acrylate monomers can undergo spontaneous thermal polymerization at temperatures above 120-140 °C without any added initiator.[7][8] This process is complex and may involve the formation of diradical intermediates from monomer molecules.[7][9]

-

Oxygen-Initiated Polymerization: While typically an inhibitor at low temperatures, molecular oxygen has been shown to act as an initiator and catalyst for acrylate polymerization at high temperatures (T > 140 °C), providing a novel route for sustainable polymer production.[10][11]

Figure 1: Overall mechanism of free radical polymerization.

Propagation: Chain Growth

During propagation, the radical generated from the initiation step adds across the carbon-carbon double bond of an n-propyl acrylate monomer. This process regenerates the radical at the end of the newly formed chain, allowing for the sequential addition of many more monomer units.[4] This step is extremely rapid and highly exothermic.[12] Propagation rate constants (kₚ) for acrylates are typically higher than for corresponding methacrylates, a difference attributed to the reduced steric hindrance around the double bond in acrylates.[13]

Termination: Cessation of Growth

Termination is the process by which the propagating radical chains are deactivated, ceasing polymer growth.[2] This irreversible step significantly influences the final molecular weight of the polymer.[4] Two primary mechanisms exist:

-

Combination (or Coupling): Two growing polymer chain radicals react to form a single, longer "dead" polymer chain. For acrylic polymers, termination by combination is often the more probable mechanism for the mutual termination of secondary radicals.[14]

-

Disproportionation: A hydrogen atom is transferred from one propagating radical to another. This results in the formation of two "dead" polymer chains: one saturated and one with a terminal double bond.[2]

Figure 2: The two primary termination pathways.

Chain Transfer: Molecular Weight Control

Chain transfer is a reaction where the radical activity of a growing polymer chain is transferred to another molecule, thereby terminating the growth of that specific chain but creating a new radical that can initiate a new chain.[15] This is a critical mechanism for controlling the polymer's molecular weight.[16] Chain transfer can occur to:

-

Monomer: The propagating radical abstracts an atom (typically hydrogen) from a monomer molecule.[15] In high-temperature acrylate polymerizations, chain transfer to monomer (CTM) is a significant event, often involving hydrogen abstraction from the ester's alkyl group.[17][18]

-

Solvent: If the polymerization is conducted in a solvent, the solvent molecules can participate in chain transfer reactions, which can lead to very low molecular weight polymers if not chosen carefully.[15]

-

Polymer (Inter- and Intramolecular): A propagating radical can abstract a hydrogen atom from the backbone of another polymer chain (intermolecular) or its own backbone (intramolecular). These events lead to branched polymer architectures.[15]

Key Secondary Reactions and Their Impact

Especially at the elevated temperatures often used in industrial acrylate polymerization (140-200°C), several secondary reactions become prominent and significantly influence the final polymer structure.[20][21]

-

Backbiting (Intramolecular Chain Transfer): The growing secondary radical at the chain end can curl back and abstract a hydrogen atom from its own backbone, typically from the third carbon atom from the end. This forms a more stable tertiary mid-chain radical (MCR).[14][22]

-

β-Scission: The tertiary MCR formed via backbiting can undergo cleavage at the C-C bond in the β-position to the radical. This reaction results in the formation of a macromonomer (a polymer chain with a terminal double bond) and a new secondary propagating radical.[20][21] This is a major pathway for the formation of macromonomers and influences branching.[20]

Sources

- 1. n-Propyl acrylate, 95%, stab. with 0.1% 4-methoxyphenol 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. imaging.org [imaging.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. On the Thermal Self-Initiation Reaction of n-Butyl Acrylate in Free-Radical Polymerization [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. liutheory.westlake.edu.cn [liutheory.westlake.edu.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

- 15. Chain transfer - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Computational study of chain transfer to monomer reactions in high-temperature polymerization of alkyl acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Research Portal [researchdiscovery.drexel.edu]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Determining the Reactivity Ratios of n-Propyl Acrylate in Copolymerization

Introduction: The Significance of Reactivity Ratios in Polymer Design

In the realm of polymer science, the synthesis of copolymers with tailored properties is a cornerstone of materials innovation. The precise arrangement of monomer units along a polymer chain dictates its macroscopic characteristics, from mechanical strength and thermal stability to solubility and biocompatibility. For researchers and drug development professionals, understanding and controlling this microstructure is paramount. At the heart of this control lies a fundamental concept: monomer reactivity ratios .

This guide provides a comprehensive technical overview of the reactivity ratios of n-propyl acrylate in free-radical copolymerization. Rather than merely presenting a static set of values, we will delve into the theoretical underpinnings of copolymerization kinetics and equip you with the experimental and analytical tools necessary to determine these critical parameters in your own laboratory settings. This approach is rooted in the understanding that experimental conditions, such as temperature, solvent, and initiator, can subtly influence reactivity ratios, making in-house determination a vital step for achieving reproducible and predictable polymer synthesis.

N-propyl acrylate, an acrylic acid ester, is a versatile monomer employed in the production of coatings, adhesives, and textiles.[1] Its copolymerization with other monomers allows for the fine-tuning of polymer properties. This guide will provide the foundational knowledge and practical protocols to empower you to explore and exploit the copolymerization behavior of n-propyl acrylate for your specific research and development needs.

Theoretical Framework: Understanding Copolymerization Kinetics

Free-radical copolymerization is the process of polymerizing a mixture of two or more different monomers.[2] The resulting polymer chain contains units of each monomer, and their sequence distribution is governed by the relative rates of the propagation reactions.[3][4]

The terminal model of copolymerization kinetics, which is widely applicable, assumes that the reactivity of a growing polymer radical is determined solely by the identity of its terminal monomer unit.[5] When considering the copolymerization of two monomers, M₁ (e.g., n-propyl acrylate) and M₂, there are four possible propagation reactions:

-

k₁₁: A growing chain ending in M₁ adds another M₁ monomer.

-

k₁₂: A growing chain ending in M₁ adds an M₂ monomer.

-

k₂₁: A growing chain ending in M₂ adds an M₁ monomer.

-

k₂₂: A growing chain ending in M₂ adds another M₂ monomer.

The reactivity ratios , r₁ and r₂, are defined as the ratios of these rate constants:[6]

-

r₁ = k₁₁ / k₁₂

-

r₂ = k₂₂ / k₂₁

These ratios quantify the preference of a growing polymer radical to add a monomer of its own kind versus the other comonomer. The interpretation of reactivity ratios is crucial for predicting the resulting copolymer structure:[2][6]

-

r₁ > 1 : The M₁ radical prefers to add M₁ monomer.

-

r₁ < 1 : The M₁ radical prefers to add M₂ monomer.

-

r₁ = 1 : The M₁ radical has no preference.

-

r₁ = r₂ = 1 : An ideal or random copolymer is formed, where the monomer incorporation is solely dependent on the monomer feed concentrations.

-

r₁ = r₂ = 0 : A perfectly alternating copolymer is formed.

-

r₁ > 1 and r₂ > 1 : A tendency towards block copolymer formation or a mixture of homopolymers.

The relationship between the instantaneous monomer feed composition and the resulting copolymer composition is described by the Mayo-Lewis equation :[6]

d[M₁]/d[M₂] = ([M₁]/[M₂]) * (r₁[M₁] + [M₂]) / ([M₁] + r₂[M₂])

Where:

-

d[M₁]/d[M₂] is the ratio of the rates of incorporation of the two monomers into the copolymer.

-

[M₁] and [M₂] are the molar concentrations of the monomers in the feed.

This equation forms the theoretical basis for the experimental determination of reactivity ratios.

Experimental Determination of Reactivity Ratios

The accurate determination of reactivity ratios is a critical experimental undertaking. Several methods have been developed to analyze copolymerization data, with the most common being the linear methods of Fineman-Ross and Kelen-Tüdős, and the graphical intersection method of Mayo-Lewis.[7][8] While more advanced non-linear least squares (NLLS) fitting methods are now recommended by IUPAC for their higher accuracy and ability to handle data at higher conversions, the linear methods remain valuable for their conceptual simplicity and are widely cited in the literature.[9][10]

This section provides a generalized, step-by-step protocol for determining the reactivity ratios of n-propyl acrylate (M₁) with a comonomer (M₂).

Experimental Workflow

Sources

- 1. n-Propyl acrylate | C6H10O2 | CID 13550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. zeus.plmsc.psu.edu [zeus.plmsc.psu.edu]

- 4. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 5. ethz.ch [ethz.ch]

- 6. Mayo–Lewis equation - Wikipedia [en.wikipedia.org]

- 7. [PDF] Linear method for determining monomer reactivity ratios in copolymerization | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. IUPAC recommended experimental methods and data evaluation procedures for the determination of radical copolymerization reactivity ratios from composi ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00270A [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Health and Safety of N-Propyl Acrylate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Stance on Laboratory Safety

In the dynamic environment of research and development, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. N-propyl acrylate, a versatile monomer employed in the synthesis of polymers for coatings, adhesives, and textiles, is a valuable tool in the modern laboratory.[1] However, its utility is matched by a distinct hazard profile that necessitates a comprehensive and proactive approach to safety. This guide moves beyond a mere recitation of standard protocols; it aims to instill a deep, mechanistic understanding of the risks associated with n-propyl acrylate and to provide field-proven strategies for their mitigation. By understanding the "why" behind each safety measure, we empower researchers to not only follow procedures but to cultivate a culture of intrinsic safety awareness.

Section 1: Unveiling the Hazard Profile of N-Propyl Acrylate

A thorough understanding of the inherent properties of a chemical is the foundation of safe laboratory practice. N-propyl acrylate is a colorless liquid with a characteristic acrid odor.[2][3] Its primary hazards stem from its flammability, reactivity, and its effects on human health.

Physicochemical Properties and Flammability

The volatility and flammability of n-propyl acrylate present a significant fire risk in the laboratory. It is a flammable liquid and vapor, necessitating strict control of ignition sources.[1]

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Boiling Point | 122 °C (251.6 °F) | PubChem[1] |

| Flash Point | 26.1 °C (79 °F) | ChemicalBook[4] |

| Vapor Pressure | 14.5 mmHg at 25 °C | PubChem[1] |

| Lower Flammability Limit | 1.5% | Chemcasts[5] |

| Upper Flammability Limit | 9.5% | Chemcasts[5] |

The relatively low flash point indicates that n-propyl acrylate can form ignitable vapor-air mixtures at or near room temperature. Vapors are heavier than air and may travel considerable distances to an ignition source and flash back.

Reactivity and the Specter of Uncontrolled Polymerization

Perhaps the most insidious hazard associated with acrylate monomers is their propensity for spontaneous and violent polymerization. This auto-polymerization is a highly exothermic reaction that can lead to a rapid increase in temperature and pressure within a sealed container, potentially resulting in a dangerous runaway reaction or explosion.

This hazardous polymerization can be initiated by:

-

Heat: Elevated temperatures significantly increase the rate of polymerization.

-

Sunlight/UV Radiation: Exposure to light can trigger the formation of free radicals, initiating polymerization.

-

Contamination: Peroxides, strong acids, strong bases, and oxidizing agents can act as initiators.

To counter this, n-propyl acrylate is typically supplied with an inhibitor, such as hydroquinone monomethyl ether (MEHQ). It is crucial to understand that these inhibitors require the presence of dissolved oxygen to be effective. Therefore, storing acrylates under an inert atmosphere like nitrogen will render the inhibitor useless and can create a highly dangerous situation.

Toxicological Landscape: A Multi-faceted Threat

N-propyl acrylate poses several health hazards through various routes of exposure, including inhalation, skin contact, and eye contact. The lower molecular weight esters of acrylic acid are known irritants to the skin, eyes, and mucous membranes.[1]

GHS Hazard Classifications for N-Propyl Acrylate: [1][4]

-

Flammable liquids (Category 3): Flammable liquid and vapor.

-

Skin corrosion/irritation (Category 2): Causes skin irritation.

-

Serious eye damage/eye irritation (Category 2): Causes serious eye irritation.

-

Specific target organ toxicity - single exposure (Category 3), Respiratory tract irritation: May cause respiratory irritation.

-

Hazardous to the aquatic environment, long-term hazard (Category 2): Toxic to aquatic life with long-lasting effects.

1.3.1 Acute Toxicity

1.3.2 Irritation and Corrosivity

Direct contact with liquid n-propyl acrylate can cause significant irritation to the skin and eyes.[1] Prolonged or repeated skin contact may lead to dermatitis.[7] Eye contact can result in serious irritation and potential damage.[1] Inhalation of vapors can irritate the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.[1]

1.3.3 Skin Sensitization: A Long-Term Concern

A critical, and often underestimated, hazard of acrylates is their potential to act as skin sensitizers.[6] Initial exposure may only cause mild irritation, but subsequent contact, even with minute quantities, can trigger a more severe allergic skin reaction (allergic contact dermatitis). This sensitization is a permanent condition. Studies using the Local Lymph Node Assay (LLNA) on analogous acrylates like methyl, ethyl, and butyl acrylate classify them as weak skin sensitizers.[8]

Section 2: A Framework for Risk Mitigation: From Storage to Disposal

A robust safety protocol is a multi-layered system that addresses every stage of the chemical's lifecycle in the laboratory. The following sections provide a detailed framework for minimizing the risks associated with n-propyl acrylate.

Prudent Procurement and Storage

Safe handling begins before the chemical even enters the lab.

-

Procurement: Order only the quantity of n-propyl acrylate needed for the short term to avoid prolonged storage. Check the expiration date and the inhibitor concentration upon receipt.

-

Storage:

-

Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

-

Store in a designated flammable liquids cabinet.

-

Ensure containers are tightly sealed and stored upright.

-

Crucially, store under an atmosphere containing 5-21% oxygen to maintain the effectiveness of the polymerization inhibitor. Never store under an inert gas.

-

Keep away from incompatible materials such as oxidizing agents, acids, and bases.

-

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source and are the most effective means of exposure control.

-

Chemical Fume Hood: All work with n-propyl acrylate, including transfers, reactions, and dilutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of flammable vapors.

-

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The Essential Barrier

While engineering controls are primary, PPE provides a crucial final barrier between the researcher and the chemical.

-

Hand Protection: Use chemically resistant gloves. Butyl rubber or nitrile gloves are generally recommended for handling acrylates. Standard latex gloves offer poor protection and should be avoided. Always inspect gloves for tears or holes before use and change them frequently.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat should be worn at all times. When handling larger quantities, a chemical-resistant apron is also recommended.

-

Respiratory Protection: In most laboratory settings with proper engineering controls, respiratory protection should not be necessary. However, in situations where the occupational exposure limit may be exceeded, such as during a large spill or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.

Safe Handling Protocols: A Step-by-Step Approach

Adherence to meticulous handling procedures is paramount to preventing exposures and incidents.

Protocol for Transferring N-Propyl Acrylate:

-

Preparation:

-

Ensure the work area within the chemical fume hood is clean and uncluttered.

-

Confirm that a safety shower and eyewash station are accessible.

-

Don all required PPE (goggles, face shield, lab coat, chemically resistant gloves).

-

-

Grounding:

-

When transferring from a larger container (e.g., a metal drum), ensure that both the source and receiving containers are properly grounded to prevent the buildup of static electricity, which can ignite flammable vapors.

-

-

Dispensing:

-

Use a properly grounded pump or a safety can for transferring larger volumes.

-

For smaller quantities, use a glass or chemically resistant pipette with a bulb. Never pipette by mouth.

-

-

Minimizing Vapor Release:

-

Keep containers sealed when not in use.

-

Perform transfers slowly to minimize splashing and vapor generation.

-

-

Cleanup:

-

Immediately clean up any small drips or spills with an appropriate absorbent material.

-

Wipe down the exterior of the container before returning it to storage.

-

Properly dispose of all contaminated materials as hazardous waste.

-

Waste Disposal: A Responsible Conclusion

All n-propyl acrylate waste, including contaminated materials like gloves, absorbent pads, and pipette tips, must be disposed of as hazardous waste in accordance with institutional, local, and national regulations.[1]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix n-propyl acrylate waste with incompatible chemicals.

-

Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.

Section 3: Emergency Preparedness: A Calm and Coordinated Response

Despite the best preventative measures, the potential for accidents always exists. A well-rehearsed emergency plan is essential for a swift and effective response.

Responding to Spills

The appropriate response to a spill depends on its size and the immediate hazards present.

Workflow for N-Propyl Acrylate Spill Response

Caption: A stepwise decision-making workflow for responding to an n-propyl acrylate spill.

Detailed Spill Cleanup Protocol (for small, manageable spills): [9][10][11][12]

-

Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.

-

Eliminate Ignition Sources: If it is safe to do so, turn off all nearby ignition sources.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Put on appropriate PPE, including a respirator if vapor concentrations are high.

-